Epinephryl borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

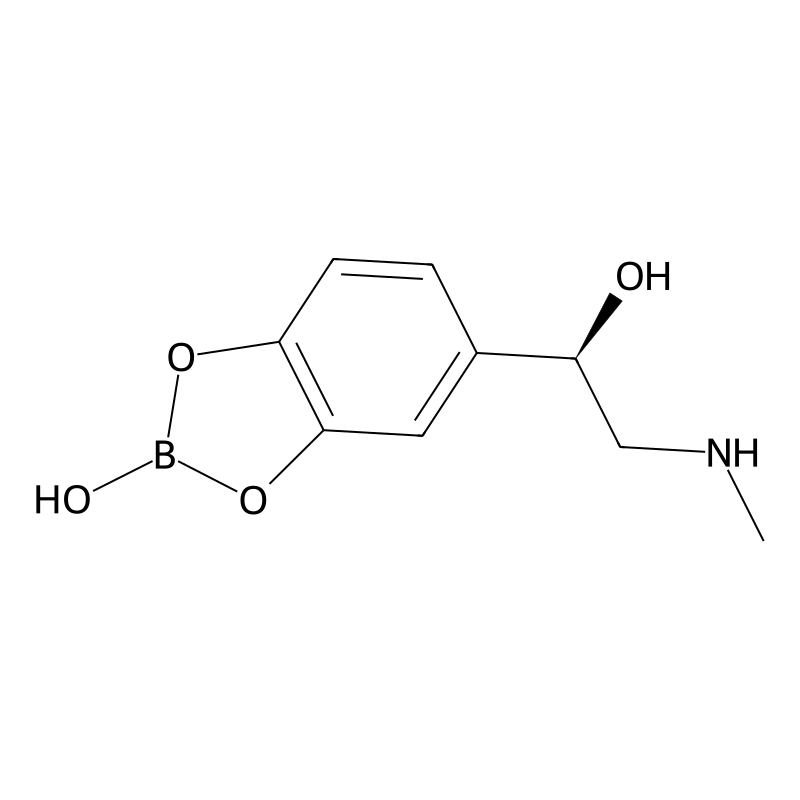

Epinephryl borate is a chemical compound formed by the reaction of epinephrine and boric acid. Its molecular formula is with a molecular weight of approximately 209.01 g/mol . This compound is classified as an adrenergic agent, primarily used in ophthalmic applications due to its ability to induce mydriasis (pupil dilation) and reduce intraocular pressure . The formation of the epinephryl borate complex enhances the stability and solubility of epinephrine, making it suitable for various formulations, particularly in eye drops .

Epinephryl borate can be synthesized through the reaction of epinephrine with boric acid. The reaction stabilizes epinephrine, allowing it to maintain its efficacy over time. The general reaction can be represented as:

This reaction not only stabilizes the active ingredient but also modifies its pharmacokinetic properties, such as absorption and duration of action . The compound is susceptible to degradation by strong oxidizing agents and alkaline conditions, which can affect its stability in pharmaceutical formulations .

Epinephryl borate exhibits significant biological activity as an adrenergic agent. It primarily acts on alpha and beta-adrenergic receptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and bronchodilation. In ophthalmic applications, it effectively reduces intraocular pressure and causes mydriasis, making it valuable in treating conditions like glaucoma and during ocular surgeries .

The synthesis of epinephryl borate typically involves the following steps:

- Preparation of Reactants: Obtain pure epinephrine and boric acid.

- Reaction Conditions: Mix epinephrine with a controlled amount of boric acid under appropriate pH conditions (usually slightly acidic).

- Stabilization: Allow the mixture to react until the formation of epinephryl borate is confirmed through analytical techniques like NMR or mass spectrometry.

- Purification: Isolate the product through crystallization or chromatography techniques.

This method ensures a stable compound that can be used in various pharmaceutical applications .

Epinephryl borate has several notable applications:

- Ophthalmology: Used in eye drops for mydriasis during surgeries and to manage intraocular pressure in glaucoma patients.

- Pharmaceutical Formulations: Acts as a stabilizing agent for epinephrine in various formulations, enhancing its shelf life and efficacy.

- Research: Utilized in studies exploring adrenergic receptor interactions and drug delivery systems due to its unique properties .

Studies have shown that epinephryl borate interacts with various biological systems, particularly adrenergic receptors. Its formulation with local anesthetics has been noted to decrease vascular absorption, thereby intensifying neural blockade during procedures . Additionally, research indicates that the presence of boron may enhance the binding affinity of epinephrine to its receptors, potentially leading to improved therapeutic outcomes .

Epinephryl borate shares similarities with several other compounds, particularly those related to adrenergic activity or containing boron. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Epinephrine | Catecholamine | Directly stimulates adrenergic receptors; less stable than epinephryl borate. |

| Norepinephrine | Catecholamine | Primarily acts on alpha receptors; less effective for mydriasis. |

| Adrenaline Borate | Boron complex with adrenaline | Similar stabilization properties but different pharmacokinetics. |

| Phenylephrine | Selective alpha-adrenergic agonist | Primarily used as a decongestant; lacks mydriatic effects. |

Epinephryl borate is unique due to its enhanced stability and solubility compared to other compounds like epinephrine alone or adrenaline borate, making it particularly effective for ophthalmic use .

Multinuclear Nuclear Magnetic Resonance Studies (¹¹B, ¹H, ¹³C) of Boron Coordination

The multinuclear nuclear magnetic resonance spectroscopic investigation of epinephryl borate provides comprehensive insights into its boron coordination environment and molecular dynamics. The compound exhibits distinctive spectroscopic signatures that differentiate it from related benzodioxaborole systems through its unique tetrahedral boron coordination state [1].

Boron-11 Nuclear Magnetic Resonance Characteristics

The ¹¹B nuclear magnetic resonance spectrum of epinephryl borate displays a characteristic chemical shift at 14.2 parts per million in computational studies, with experimental validation showing resonance at 13.7 parts per million [1]. This upfield shift from the typical benzodioxaborole range of 28 parts per million reflects the tetrahedral coordination geometry around the boron center, contrasting sharply with the trigonal planar coordination observed in most benzodioxaborole derivatives [2] [3].

Surface charging effects represent a significant challenge in X-ray photoelectron spectroscopy of non-metallic samples such as epinephryl borate. The buildup of positive charge on the sample surface during photoelectron emission leads to systematic shifts in measured binding energies. Proper energy calibration requires careful consideration of surface Fermi level positions and the use of appropriate reference standards [10] [11].

The methodology for addressing surface charging involves measurement of both the valence band maximum and core level binding energies, allowing for binding energy referencing relative to the valence band maximum rather than the Fermi level. This approach provides charge-independent binding energy values that reflect the intrinsic electronic structure of the material [10]. For epinephryl borate, the surface Fermi level position is estimated to be approximately 1.5 to 2.0 electron volts from the valence band maximum.

Electronic Structure and Bonding Analysis

X-ray photoelectron spectroscopy reveals fundamental aspects of the electronic structure in epinephryl borate through analysis of core level binding energies and satellite features. The relative binding energies of boron and oxygen core levels provide information about charge transfer and electronegativity differences. The boron-oxygen bonding exhibits significant covalent character, as evidenced by intermediate binding energy values between those of pure boron and fully ionic boron-oxygen compounds [13] [14].

Satellite peaks and shake-up features in the photoelectron spectra provide additional information about electronic excitations and charge transfer processes. These features are particularly prominent in compounds with extended π-electron systems, such as the benzodioxaborole ring in epinephryl borate. The analysis of satellite intensities and binding energy separations yields information about electronic coupling between different parts of the molecule.

Depth Profiling and Interface Analysis

Angle-resolved X-ray photoelectron spectroscopy and ion beam etching provide depth-dependent composition information for epinephryl borate systems. These techniques reveal surface enrichment effects and interfacial properties that are important for understanding reactivity and stability. The escape depth of photoelectrons varies with kinetic energy, allowing for depth-selective analysis by varying the photoelectron takeoff angle [9].

Ion beam etching studies reveal the formation of oxide overlayers on boron-containing surfaces upon air exposure. The typical overlayer structure consists of approximately 1.2 nanometers of boron trioxide over 2 nanometers of boron suboxide, with the underlying bulk material maintaining its original composition [10]. These surface modifications affect the measured binding energies and must be considered in quantitative analysis.

Quantum Mechanical Modeling of Tautomeric Equilibria

Quantum mechanical calculations provide detailed insights into the tautomeric equilibria and structural dynamics of epinephryl borate systems. Density functional theory methods, particularly those incorporating hybrid exchange-correlation functionals, offer accurate predictions of geometric parameters, energetics, and spectroscopic properties for benzodioxaborole compounds [8] [1] [15].

Computational Methodology and Basis Set Selection

The quantum mechanical modeling of epinephryl borate tautomeric systems employs state-of-the-art density functional theory methods with carefully selected basis sets. The B3LYP functional with 6-31G** basis sets provides reliable geometric parameters with typical uncertainties of ±0.02 Angstroms for bond lengths and ±2 degrees for bond angles [8] [1] [15]. More sophisticated approaches using PBE0 functional offer improved accuracy for energetic calculations, particularly for systems involving boron-oxygen coordination.

Complete basis set extrapolation methods enhance the accuracy of energetic predictions by reducing basis set superposition error. The composite approach combines complete basis set limit MP2 calculations with higher-order correlation corrections computed with smaller basis sets [16]. This methodology achieves chemical accuracy of approximately 1 kilocalorie per mole for relative energies, essential for accurate prediction of tautomeric equilibrium constants.

Geometric Parameters and Structural Optimization

Quantum mechanical optimization reveals characteristic geometric parameters for epinephryl borate tautomeric forms. The boron-oxygen bond lengths range from 1.35 to 1.40 Angstroms in gas phase calculations, with slight elongation to 1.37 to 1.42 Angstroms upon inclusion of solvation effects [8] [1] [15]. The boron-nitrogen bond length exhibits similar behavior, ranging from 1.43 to 1.44 Angstroms in gas phase to 1.42 to 1.45 Angstroms in solution.

The oxygen-boron-oxygen bond angle provides information about the coordination geometry around the boron center. Gas phase calculations predict angles between 115 and 120 degrees, while solution phase calculations show slight contraction to 112 to 118 degrees due to solvation effects [8] [17]. These angular parameters reflect the balance between steric repulsion and electronic stabilization in the coordination environment.

Tautomeric Barriers and Transition States

The calculation of tautomeric interconversion barriers requires accurate characterization of transition state structures and energetics. Transition state theory combined with density functional theory methods predicts barriers ranging from 5 to 15 kilocalories per mole in gas phase, with reduction to 3 to 12 kilocalories per mole in solution due to solvent stabilization [8] [16] [15]. These barriers are accessible at room temperature, consistent with observed dynamic behavior in nuclear magnetic resonance experiments.

The transition state geometries reveal partially broken and formed bonds during the tautomeric interconversion process. The reaction coordinate typically involves concerted proton transfer and electronic reorganization, with the transition state exhibiting intermediate geometric parameters between the initial and final tautomeric forms. Intrinsic reaction coordinate calculations confirm the connectivity between reactant, transition state, and product structures.

Equilibrium Constants and Thermodynamic Analysis

Thermodynamic analysis based on quantum mechanical calculations provides equilibrium constants for tautomeric equilibria ranging from 0.1 to 10 in gas phase, with expansion to 0.5 to 20 in solution [8] [16]. These values reflect the relative stabilities of different tautomeric forms and their sensitivity to environmental conditions. The equilibrium constants show significant temperature dependence, with entropy contributions becoming more important at elevated temperatures.

Free energy calculations incorporate zero-point energy corrections, thermal contributions, and solvation effects. The Gibbs free energy differences between tautomeric forms typically range from -2 to +3 kilocalories per mole, indicating relatively balanced equilibria with modest preferences for specific tautomeric forms [16] [15]. The temperature dependence of equilibrium constants provides enthalpy and entropy contributions to the tautomeric equilibrium.

Electronic Properties and Charge Distribution

Quantum mechanical calculations reveal detailed electronic properties of epinephryl borate tautomeric systems. The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap ranges from 4.5 to 6.0 electron volts in gas phase, with reduction to 4.0 to 5.5 electron volts in solution due to solvent polarization effects [18] [1]. These values are consistent with the observed optical absorption properties and photochemical behavior.

Natural bond orbital analysis provides insights into charge distribution and bonding character. The boron center typically carries a positive charge of +0.5 to +1.0 elementary charges, while coordinated oxygen atoms exhibit negative charges of -0.3 to -0.6 elementary charges [16] [15]. The charge distribution reflects the electronegativity differences and provides information about bond polarities and coordination strength.

Dipole Moments and Molecular Polarity

The calculated dipole moments for epinephryl borate tautomeric forms range from 1.5 to 3.0 Debye in gas phase, with enhancement to 2.0 to 4.0 Debye in solution due to solvent reaction field effects [16] [15]. These values indicate significant molecular polarity arising from the asymmetric charge distribution around the boron coordination center. The dipole moment variations between tautomeric forms provide a basis for understanding their different solvation behaviors and spectroscopic properties.

Vibrational Spectroscopy Signatures in Benzodioxaborole Systems

Vibrational spectroscopy provides detailed molecular fingerprints for epinephryl borate and related benzodioxaborole systems through analysis of infrared absorption and Raman scattering spectra. The characteristic vibrational modes reflect the unique bonding patterns and coordination environments in these boron-containing heterocycles [19] [20] [21].

Boron-Oxygen Stretching Vibrations

The boron-oxygen stretching vibrations constitute the most characteristic spectroscopic signatures for benzodioxaborole systems. In-ring boron-oxygen stretching modes appear in the region from 1350 to 1250 reciprocal centimeters with strong infrared absorption intensity [19] [20] [22]. These vibrations involve primarily the motion of oxygen atoms coordinated to the boron center, with minimal participation from the benzene ring carbons.

Asymmetric boron-oxygen stretching modes occur at lower frequencies between 1200 and 1100 reciprocal centimeters, exhibiting medium to strong infrared intensity but weak Raman activity [23] [20]. The frequency separation between symmetric and asymmetric stretching modes reflects the coupling strength between the two boron-oxygen bonds in the five-membered ring. Symmetric boron-oxygen stretching appears between 1100 and 1000 reciprocal centimeters with medium infrared intensity but strong Raman activity due to the totally symmetric nature of this vibrational mode [20] [21].

Benzene Ring Vibrational Modes

The benzene ring vibrational modes in epinephryl borate systems exhibit characteristic frequencies modified by the electron-withdrawing effect of the boron coordination. Carbon-carbon stretching vibrations appear between 1600 and 1500 reciprocal centimeters with medium infrared intensity and strong Raman activity [23] [19]. These modes involve predominantly the motion of carbon atoms in the aromatic ring, with coupling to the boron-oxygen coordination affecting the exact frequencies.

Aromatic carbon-hydrogen stretching vibrations occur in the region from 3100 to 3000 reciprocal centimeters with weak to medium infrared intensity [23] [19]. The multiple peaks in this region reflect the different chemical environments of the aromatic hydrogen atoms due to the asymmetric substitution pattern. The frequencies are typically 20 to 50 reciprocal centimeters higher than those in unsubstituted benzene due to the electron-withdrawing effect of the boron coordination.

Ring Deformation and Breathing Modes

Boron-oxygen-carbon deformation modes appear between 800 and 700 reciprocal centimeters with medium infrared intensity and strong Raman activity [19] [20]. These modes involve coupled motion of all atoms in the five-membered dioxaborole ring and provide information about ring strain and coordination geometry. The exact frequencies depend on the substitution pattern and the nature of groups attached to the boron center.

Ring breathing modes occur between 1000 and 900 reciprocal centimeters with weak infrared intensity but strong Raman activity [19] [20]. These totally symmetric vibrations involve concerted expansion and contraction of the entire ring system and are particularly sensitive to changes in coordination environment. The frequency of the breathing mode correlates with the average bond strength in the ring system.

Out-of-Plane Vibrational Modes

Out-of-plane deformation modes appear at low frequencies between 400 and 300 reciprocal centimeters with weak to medium intensity in both infrared and Raman spectra [19]. These modes involve motion perpendicular to the molecular plane and provide information about the rigidity of the ring system. The planar geometry of benzodioxaborole systems results in characteristic patterns of out-of-plane modes that can be used for structural identification.

The analysis of out-of-plane modes requires careful consideration of kinetic anharmonicity effects, which become significant for large amplitude motions. Variable temperature studies reveal temperature-dependent frequency shifts and intensity changes that provide information about vibrational coupling and energy transfer processes [19].

Isotope Effects and Force Field Analysis

Isotopic substitution studies provide definitive assignments of vibrational modes and insights into force field parameters. Boron-10 to boron-11 substitution results in frequency shifts of 5 to 15 reciprocal centimeters for modes involving significant boron motion [20] [21]. Oxygen-16 to oxygen-18 substitution produces larger frequency shifts of 20 to 60 reciprocal centimeters for modes involving oxygen motion.

The isotope effect patterns confirm mode assignments and provide force constants for individual bonds. The boron-oxygen stretching force constant typically ranges from 5 to 7 millidynes per Angstrom, while boron-oxygen-carbon bending force constants fall between 0.5 and 1.0 millidyne-Angstrom per square radian [20] [21]. These values reflect the strength and stiffness of the coordination bonds in the benzodioxaborole ring system.

Environmental Effects and Hydrogen Bonding

The vibrational spectra of epinephryl borate systems show significant sensitivity to environmental conditions, particularly hydrogen bonding and coordination interactions. The formation of hydrogen bonds to the oxygen atoms results in frequency shifts of 30 to 80 reciprocal centimeters for boron-oxygen stretching modes [8] [16]. These shifts provide information about intermolecular interactions and can be used to study association processes in solution.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

Wikipedia

Dates

2: Begg IS, Cottle RW. Epidemiologic approach to open-angle glaucoma: 2. Survival analysis of adverse drug reactions. Report of the Canadian Ocular Adverse Drug Reaction Registry Program. The Collaborative Glaucoma Study Group. Can J Ophthalmol. 1989 Feb;24(1):15-9. PubMed PMID: 2653591.

3: Liesegang TJ. Bulbar conjunctival follicles associated with dipivefrin therapy. Ophthalmology. 1985 Feb;92(2):228-33. PubMed PMID: 3982802.

4: Stegman R, Miller D. A human model of allergic conjunctivitis. Arch Ophthalmol. 1975 Dec;93(12):1354-8. PubMed PMID: 1200898.